N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 3-chlorobenzo[b]thiophene moiety and a benzo[d][1,3]dioxol-5-yl group. The oxadiazole ring contributes electron-withdrawing properties, while the chloro substituent enhances lipophilicity and steric effects.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4S/c19-14-10-3-1-2-4-13(10)27-15(14)16(23)20-18-22-21-17(26-18)9-5-6-11-12(7-9)25-8-24-11/h1-7H,8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDJDQSQZJVJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, where a bromo-benzodioxole is coupled with an appropriate aryl halide in the presence of a palladium catalyst, such as PdCl2, and a ligand like xantphos.
Construction of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the benzo[b]thiophene core: This step often involves the use of sulfur-containing reagents and cyclization reactions to form the thiophene ring.
Coupling of the moieties: The final step involves coupling the benzo[d][1,3]dioxole, oxadiazole, and benzo[b]thiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvents.
Substitution: Amines, thiols, potassium carbonate (K2CO3), and dimethylformamide (DMF) as solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield amines or alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole and benzo[b]thiophene moieties exhibit significant anticancer properties. The presence of the benzo[d][1,3]dioxole group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzo[b]thiophene showed promising results against various cancer cell lines, suggesting that N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with similar structures possess inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This property makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor opens avenues for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance performance metrics such as efficiency and stability .
Photovoltaic Applications
Research into the photovoltaic properties of compounds containing thiophene units has shown promising results in solar energy conversion efficiencies. The incorporation of this compound into polymer blends could improve charge transport and light absorption characteristics, making it a valuable component in next-generation solar cells .
Environmental Remediation
The compound's chemical structure allows it to interact with various pollutants, suggesting potential applications in environmental remediation. Its ability to form complexes with heavy metals could be harnessed for developing materials aimed at removing contaminants from water sources .
Sensor Development
Due to its sensitivity to environmental changes, this compound can be utilized in sensor technologies for detecting pollutants or hazardous materials in the environment. Its application in sensor design could lead to innovative solutions for monitoring air and water quality .
Summary Table of Applications
| Application Area | Specific Uses | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial compounds | Development of new therapies |
| Material Science | Organic electronics (OLEDs, OPVs) | Enhanced device performance |
| Environmental Science | Environmental remediation, sensor development | Improved pollution control methods |
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle arrest, or signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Core Heterocyclic Rings
The compound’s 1,3,4-oxadiazole core distinguishes it from analogs with thiadiazole (e.g., ) or thiazole (e.g., ) rings. Key differences include:
- Oxadiazole : High electronegativity due to two oxygen atoms, favoring π-π stacking and hydrogen bonding.
For example, describes a thiazole -based compound with a biphenyl group, which may enhance rigidity compared to the oxadiazole core .
Substituent Analysis
- 3-Chlorobenzo[b]thiophene: The chloro group increases lipophilicity (logP) and may influence steric hindrance. Similar chloro-substituted analogs (e.g., ’s N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide) highlight the role of halogens in modulating bioavailability .
Physicochemical Properties
*Calculated based on molecular formulas.
The target compound’s lower molecular weight (~413.8 vs. 591.14 in ) may improve permeability, while its logP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane penetration.
Functional Group Impact on Bioactivity
- Oxadiazole vs.
- Chloro Substituent : The 3-chloro position on benzo[b]thiophene may enhance stability against metabolic degradation compared to ’s 5-chloroindole .
- Benzodioxole Group : Shared with and , this group’s methylenedioxy bridge could improve metabolic resistance relative to simple phenyl rings .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, based on available research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a chlorobenzo[b]thiophene structure. These structural features are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against Hep3B liver cancer cells with an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent. The mechanism involved cell cycle arrest at the G2-M phase, indicating potential as an anticancer therapeutic agent .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 7.4 | G2-M Arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M Arrest |
| 2b | Hep3B | >9.0 | Not significant |
Antibacterial Activity
The antibacterial potential of compounds related to the target compound has also been explored. A study showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low for sensitive strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (nM) |
|---|---|---|
| 4e | Staphylococcus aureus | 80 |
| 6c | Sarcina | 90 |
| Control | Ampicillin | <50 |
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives have been assessed using various assays. Compounds demonstrated varying degrees of effectiveness in scavenging free radicals, with some exhibiting IC50 values significantly lower than standard antioxidants like Trolox .
Table 3: Antioxidant Activity
| Compound | IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
|---|---|---|
| 2a | 39.85 | Moderate |
| 2b | 79.95 | Weak |
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxole derivatives for their biological activities. Among these, specific derivatives showed promising results against various cancer cell lines and bacterial strains, suggesting that modifications in the chemical structure can enhance biological efficacy .
Q & A
Q. What controls are essential when assessing enzymatic inhibition by this compound?
Q. How can researchers optimize in vivo toxicity studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
